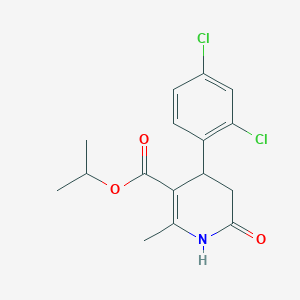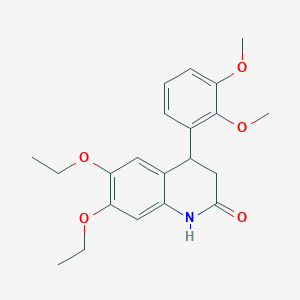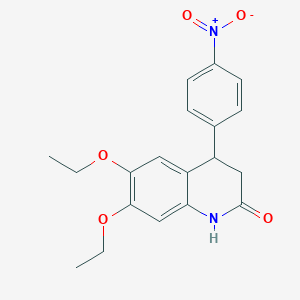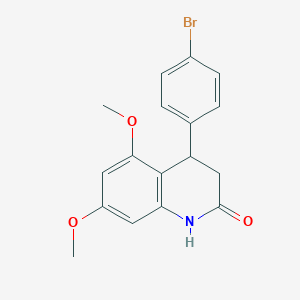
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDDQ, is a synthetic compound with potential applications in scientific research. EDDQ belongs to the class of quinolinone derivatives, which have been studied extensively due to their diverse biological activities.
作用機序
The exact mechanism of action of 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been proposed that this compound may act by binding to specific targets in cells, such as receptors or enzymes, and modulating their activity. This compound has been shown to interact with dopamine receptors in the brain, which may explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments, such as its high potency and selectivity for specific targets. However, this compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the experimental design and conditions when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for specific targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential therapeutic applications. Furthermore, this compound could be used as a tool for investigating the role of specific targets in various biological processes, such as cancer cell proliferation and neurotransmitter signaling.
科学的研究の応用
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various scientific research fields, such as medicinal chemistry, neuroscience, and cancer biology. This compound has been reported to exhibit antiproliferative activity against cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been studied as a potential tool for investigating the role of dopamine receptors in the brain.
特性
IUPAC Name |
4-(4-ethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-24-13-7-5-12(6-8-13)15-11-18(21)20-16-9-14(22-2)10-17(23-3)19(15)16/h5-10,15H,4,11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBJOGSBLUZJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)






